Desfuroyl ceftiofur cysteine disulfide

描述

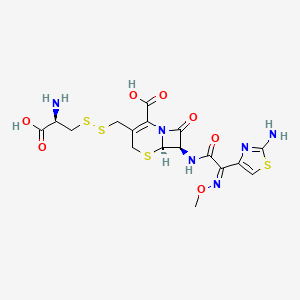

The compound Desfuroyl ceftiofur cysteine disulfide is a complex organic molecule with a unique structure. It contains multiple functional groups, including amino, carboxyl, disulfide, thiazole, and oxo groups, making it a versatile compound in various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the core bicyclic structure. The key steps include:

Formation of the bicyclic core: This is typically achieved through a cyclization reaction involving a suitable precursor.

Introduction of the thiazole ring: This can be done via a condensation reaction with a thiazole-containing reagent.

Formation of the disulfide bond: This step involves the oxidation of thiol groups to form the disulfide linkage.

Addition of the amino and carboxyl groups: These functional groups are introduced through standard amination and carboxylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the disulfide bond, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can break the disulfide bond, converting it back to thiol groups.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Dithiothreitol, tris(2-carboxyethyl)phosphine.

Nucleophiles: Amines, thiols, alcohols.

Major Products

Sulfoxides and sulfones: From oxidation reactions.

Thiol derivatives: From reduction reactions.

Substituted thiazoles and amino derivatives: From substitution reactions.

科学研究应用

Pharmacokinetics and Residue Analysis

Desfuroyl ceftiofur cysteine disulfide is crucial for understanding the pharmacokinetics of ceftiofur, especially regarding its metabolism and elimination in livestock.

- Study on Pharmacokinetics : A study involving Holstein steers demonstrated that after administering ceftiofur sodium, plasma concentrations of this compound were monitored using a nonlinear mixed-effect model. The results indicated that this metabolite serves as a reliable biomarker for ceftiofur exposure in bovines, with significant implications for food safety and regulatory compliance .

- Residue Detection Methods : Advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to detect this compound in various tissues (kidney, liver, muscle). These methods have shown high accuracy (97-107%) and low variability (3.4-11%) across different tissue types, making them suitable for regulatory testing .

Table 1: Summary of Analytical Methods for this compound

| Methodology | Tissue Type | Accuracy (%) | Coefficient of Variation (%) |

|---|---|---|---|

| LC-MS/MS | Kidney | 97-107 | 3.4-11.0 |

| LC-MS/MS | Liver | 97-107 | 3.4-11.0 |

| LC-MS/MS | Muscle | 97-107 | 3.4-11.0 |

Veterinary Applications

This compound is primarily utilized in veterinary medicine to ensure the efficacy of treatments against bacterial infections in livestock.

- Treatment Efficacy : Ceftiofur is commonly used to treat respiratory infections in cattle and swine. The metabolite's presence allows veterinarians to monitor treatment effectiveness and adherence to withdrawal times before animals are processed for food .

- Regulatory Compliance : The detection of this compound in animal tissues is critical for meeting regulatory standards set by agencies like the United States Department of Agriculture (USDA). Ensuring that residue levels are within permissible limits helps prevent antibiotic residues in meat products .

Aquaculture Applications

Emerging research indicates potential applications of this compound in aquaculture systems.

- Biofiltration Systems : Studies have explored the role of this compound in biofilters within recirculating aquaculture systems (RAS). These systems are designed to maintain water quality by removing harmful substances, including antibiotics . The metabolite's behavior in these systems can provide insights into its environmental impact and degradation rates.

Case Study: Aquaculture System Performance

In a study assessing nitrification rates in biofilters exposed to various hydraulic flow velocities, it was found that optimizing flow conditions significantly enhanced the system's ability to filter out contaminants, including antibiotic residues such as this compound .

作用机制

The compound exerts its effects primarily through interactions with thiol-containing molecules. The disulfide bond can undergo redox reactions, leading to the formation or breaking of disulfide linkages in target molecules. This can affect the structure and function of proteins, enzymes, and other biomolecules.

Molecular Targets and Pathways

Proteins with disulfide bonds: The compound can modulate the activity of these proteins by altering their redox state.

Enzymes involved in redox reactions: It can act as an inhibitor or activator of these enzymes, depending on the specific interactions.

相似化合物的比较

Similar Compounds

Cysteine: A simple amino acid with a thiol group.

Glutathione: A tripeptide with a disulfide bond.

Penicillamine: A drug with a thiol group used in the treatment of Wilson’s disease.

Uniqueness

The compound’s unique structure, with its combination of a bicyclic core, thiazole ring, and multiple functional groups, sets it apart from simpler thiol-containing molecules. This complexity allows for a broader range of chemical reactions and applications.

生物活性

Desfuroyl ceftiofur cysteine disulfide (DFCCDS) is a significant metabolite derived from the antibiotic ceftiofur, which is widely used in veterinary medicine. This compound exhibits notable biological activity, particularly in its antibacterial properties against various pathogens. This article delves into the biological activity of DFCCDS, detailing its mechanisms of action, pharmacokinetics, and applications in veterinary medicine.

- Molecular Formula : C17H20N6O7S4

- Molecular Weight : 548.64 g/mol

- CAS Number : 158039-15-7

DFCCDS is characterized by its unique structure that includes multiple sulfur atoms, which play a crucial role in its biological activity. The compound's stability and reactivity are influenced by environmental factors such as temperature and pH.

DFCCDS exerts its antibacterial effects primarily by inhibiting bacterial cell wall synthesis. This mechanism is similar to that of ceftiofur, leading to the disruption of bacterial cell integrity and ultimately resulting in cell death. The compound acts on both Gram-positive and Gram-negative bacteria, making it a broad-spectrum antibiotic.

Biochemical Pathways

Upon administration, ceftiofur is rapidly metabolized into DFCCDS. The metabolic pathways involve the cleavage of thioester and disulfide bonds, yielding biologically active metabolites. This process is crucial for the compound's efficacy in treating bacterial infections.

Pharmacokinetics

Research indicates that DFCCDS has favorable pharmacokinetic properties. In studies involving Asian elephants, the mean maximum plasma concentration was observed to be 1.36 ± 0.74 μg/mL at approximately 47 hours post-administration. Such data suggest that DFCCDS maintains therapeutic levels for extended periods, enhancing its effectiveness in clinical applications.

Antibacterial Activity

DFCCDS has demonstrated potent bactericidal activity against various pathogens. Its effectiveness has been evaluated through several studies:

- Case Study 1 : A study highlighted the efficacy of DFCCDS against common pathogens in swine, demonstrating significant reductions in bacterial counts post-treatment.

- Case Study 2 : In a controlled environment, DFCCDS was shown to inhibit the growth of both resistant and non-resistant strains of bacteria, indicating its potential as a treatment option in antibiotic-resistant infections .

Applications in Veterinary Medicine

DFCCDS is primarily utilized in veterinary settings for the treatment of bacterial infections in livestock. Its broad-spectrum activity makes it suitable for various applications:

- Monitoring Residues : DFCCDS serves as a marker for monitoring ceftiofur residues in animal tissues, ensuring food safety and compliance with regulatory standards .

- Therapeutic Use : It is employed to treat respiratory infections and other bacterial diseases in cattle and swine .

Comparative Analysis

| Compound | Mechanism of Action | Spectrum of Activity |

|---|---|---|

| This compound | Inhibits cell wall synthesis | Broad-spectrum (Gram-positive and Gram-negative) |

| Ceftiofur | Inhibits cell wall synthesis | Broad-spectrum |

| Cefodizime | Inhibits cell wall synthesis | Primarily Gram-negative |

属性

CAS 编号 |

158039-15-7 |

|---|---|

分子式 |

C17H20N6O7S4 |

分子量 |

548.6 g/mol |

IUPAC 名称 |

(6R,7R)-3-[[[(2R)-2-amino-2-carboxyethyl]disulfanyl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C17H20N6O7S4/c1-30-22-9(8-5-32-17(19)20-8)12(24)21-10-13(25)23-11(16(28)29)6(2-31-14(10)23)3-33-34-4-7(18)15(26)27/h5,7,10,14H,2-4,18H2,1H3,(H2,19,20)(H,21,24)(H,26,27)(H,28,29)/b22-9+/t7-,10+,14+/m0/s1 |

InChI 键 |

JOKBPDNPVWSNNL-JSLDHHCHSA-N |

SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSSCC(C(=O)O)N)C(=O)O |

手性 SMILES |

CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSSC[C@@H](C(=O)O)N)C(=O)O |

规范 SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSSCC(C(=O)O)N)C(=O)O |

外观 |

Off-White to Yellow Solid |

熔点 |

>187°C |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

(6R,7R)-3-[[[(2R)-2-Amino-2-carboxyethyl]dithio]methyl]-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; Desfuroylceftiofur Cysteine Disulfide; DFC-CYS; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。